molecular formula C21H17N5O4S B11065806 N-(2-phenoxyethyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

N-(2-phenoxyethyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11065806
M. Wt: 435.5 g/mol
InChI Key: JULXLOONZZVEAP-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a mouthful of a compound, but its structure reveals its interesting features. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

This compound combines a tetrazole ring, a dibenzo[b,d]furan moiety, and a sulfonamide group. It’s worth noting that tetrazoles are nitrogen-rich heterocycles with diverse applications.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for this compound:

Industrial Production

The industrial-scale production methods for this compound are proprietary and may involve custom processes. the synthetic routes mentioned above provide insights into its preparation.

Chemical Reactions Analysis

Reactivity

    Oxidation: Tetrazoles can undergo oxidation reactions.

    Substitution: The sulfonamide group is susceptible to nucleophilic substitution.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for tetrazole formation.

    Zinc Salts: Catalysts for nitrile-to-tetrazole conversion.

    Microwave Irradiation: Accelerates reactions.

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism remains an active area of research. its sulfonamide group suggests potential enzyme inhibition or receptor binding.

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-phenoxyethyl)-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C21H17N5O4S/c27-31(28,23-10-11-29-16-4-2-1-3-5-16)17-7-9-20-19(13-17)18-8-6-15(12-21(18)30-20)26-14-22-24-25-26/h1-9,12-14,23H,10-11H2

InChI Key

JULXLOONZZVEAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5

Origin of Product

United States

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